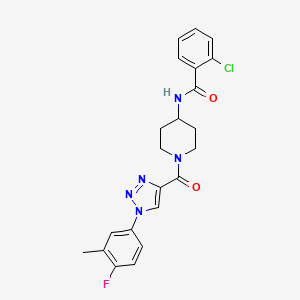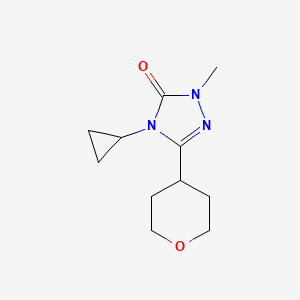
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring distinct functional groups, including a benzamide, triazole, and piperidine structure. Due to its intricate makeup, this compound is of significant interest in various scientific fields such as medicinal chemistry, organic synthesis, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the formation of the 1H-1,2,3-triazole core
The 4-fluoro-3-methylphenyl component is then introduced via substitution reactions, facilitated by appropriate halogenation and subsequent coupling.
The piperidin-4-yl group is usually incorporated through amide bond formation, using standard peptide coupling reagents like EDCI/HOBt under mild conditions to link it with the triazole moiety.
The benzamide structure is finalized via a chlorination reaction using thionyl chloride or similar reagents, followed by coupling with the intermediate formed in the previous steps.
Industrial Production Methods: Industrial methods would likely involve optimization of each reaction step to maximize yield and minimize cost. This can involve continuous flow chemistry techniques, the use of catalysts to speed up reactions, and employing green chemistry principles to reduce waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes oxidation reactions primarily at the piperidine or the aromatic rings.
Reduction: Reduction of this compound can be targeted at the nitro groups or the aromatic system, often utilizing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide and fluorophenyl groups, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or Pd/C
Substitution reactions facilitated by halogens, acid chlorides, or organometallic reagents
Major Products:
Depending on the nature of the reaction, products may range from partially oxidized aromatic derivatives to fully reduced piperidine systems.
Applications De Recherche Scientifique
Chemistry:
Used as a building block in the synthesis of more complex organic compounds, including potential drug candidates.
Serves as a molecular probe in studying reaction mechanisms.
Biology:
Investigated for its biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Useful in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine:
Explored for its therapeutic potential in treating diseases, potentially including inflammation, cancer, and neurological disorders.
Studied for its pharmacokinetics and pharmacodynamics properties to develop as a drug candidate.
Industry:
Used in the manufacture of fine chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is often implicated in binding interactions, while the piperidine and benzamide components modulate the compound's overall activity and selectivity.
It may inhibit or activate pathways related to its biological target, influencing cell signaling, metabolic pathways, or gene expression, which result in observed pharmacological effects.
Comparaison Avec Des Composés Similaires
2-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness:
The presence of both a fluoro and a methyl group on the phenyl ring introduces unique steric and electronic properties that influence the compound's reactivity and interaction with biological targets.
This specific substitution pattern may result in distinct biological activities, making it a valuable candidate for drug discovery and development.
Propriétés
IUPAC Name |
2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASQYVAJPHQSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)




![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)

![(2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2645930.png)



![5-(3-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2645939.png)
